DAPK inhibitor 13

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11BrN2O2 |

|---|---|

Molecular Weight |

343.17 g/mol |

IUPAC Name |

(4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H11BrN2O2/c1-10-7-12(4-5-13(10)17)15-19-14(16(20)21-15)8-11-3-2-6-18-9-11/h2-9H,1H3/b14-8+ |

InChI Key |

AIDLMCGWDDGYCV-RIYZIHGNSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)Br |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to TC-DAPK 6: A Potent and Selective DAPK1 Inhibitor

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that serves as a critical integration point for a variety of cellular stress signals.[1][2] As a key regulator of programmed cell death, DAPK1 is implicated in both Type I (apoptotic) and Type II (autophagic) cell death pathways.[1][2] Its activity is triggered by diverse stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand, positioning it as a central player in inflammation, tumor suppression, and ischemic injury.[1][3] The aberrant activity of DAPK1 is linked to pathologies ranging from cancer to neurodegenerative diseases, making it a compelling target for therapeutic intervention and a crucial subject of basic research.[1][3]

This guide provides an in-depth technical overview of TC-DAPK 6, a potent and selective small-molecule inhibitor of DAPK1. Developed through structure-based virtual screening, TC-DAPK 6 serves as an essential chemical tool for researchers to dissect the complex signaling networks governed by DAPK1.[4] We will explore its chemical properties, mechanism of action, biological context, and provide detailed, field-proven protocols for its application in both biochemical and cellular assays.

Section 1: Chemical and Physical Properties

TC-DAPK 6 is an oxazolone-based compound characterized by its high purity and defined physicochemical properties, which are essential for reproducible experimental outcomes.

Chemical Structure

The chemical structure of TC-DAPK 6, scientifically named (4Z)-2-[(E)-2-Phenylethenyl)-4-(3-pyridinylmethylene)-5(4H)-oxazolone, is fundamental to its inhibitory activity.

Caption: 2D Chemical Structure of TC-DAPK 6.

Physicochemical Data

The following table summarizes the key properties of TC-DAPK 6. Researchers should always refer to the batch-specific certificate of analysis for the most accurate data.

| Property | Value | Source(s) |

| Molecular Weight | 276.29 g/mol | [3][5][6] |

| Molecular Formula | C₁₇H₁₂N₂O₂ | [3][5][6] |

| IUPAC Name | (4Z)-2-[(E)-2-Phenylethenyl)-4-(3-pyridinylmethylene)-5(4H)-oxazolone | |

| CAS Number | 315694-89-4 or 2439180-90-0 | [5][6][7] |

| Purity | ≥98% (by HPLC) | |

| Appearance | Light yellow to yellow solid | [5] |

| Standard Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |

| Solubility | Soluble in DMSO (e.g., 18.67 mg/mL or 67.57 mM) | [5][6] |

A Note on CAS Numbers: Researchers should be aware that TC-DAPK 6 is referenced by two different CAS numbers in supplier databases: 315694-89-4 (MedChemExpress, Calbiochem, MOLNOVA) and 2439180-90-0 (Tocris Bioscience).[5][6][7] Both refer to the same molecule. It is advisable to record the specific CAS number provided by the supplier from which the compound was purchased.

Section 2: Mechanism of Action and Selectivity

Understanding how TC-DAPK 6 interacts with its target is crucial for designing and interpreting experiments.

ATP-Competitive Inhibition

TC-DAPK 6 functions as a potent, ATP-competitive inhibitor.[5][6] This means it directly competes with adenosine triphosphate (ATP) for binding to the kinase's catalytic domain. By occupying the ATP-binding pocket, TC-DAPK 6 prevents the transfer of the gamma-phosphate from ATP to DAPK1's protein substrates, thereby blocking its downstream signaling functions.

Causality Insight: The ATP-competitive nature of an inhibitor is a critical piece of information. It implies that the measured potency (IC₅₀) of the inhibitor will be dependent on the concentration of ATP used in the assay. Assays performed at lower ATP concentrations will yield lower IC₅₀ values. For this reason, it is standard practice to report the ATP concentration at which the IC₅₀ was determined, which for TC-DAPK 6 is typically 10 μM ATP.[5][6]

Caption: ATP-competitive inhibition of DAPK1 by TC-DAPK 6.

Potency and Selectivity Profile

TC-DAPK 6 exhibits high potency for DAPK1 and good selectivity against the closely related DAPK3, as well as a broader panel of kinases.

| Target Kinase | IC₅₀ Value | Notes | Source(s) |

| DAPK1 | 69 nM | Assayed with 10 μM ATP | [5][6] |

| DAPK3 (ZIPK) | 225 nM | Assayed with 10 μM ATP | [5][6] |

| p70S6K | > 1 μM | Minor off-target activity | [5][6] |

| Panel of 48 Other Kinases | > 10 μM | Includes Abl, AMPK, Chk1, Met, Src |

Trustworthiness Insight: The selectivity profile is paramount for attributing observed biological effects directly to the inhibition of the primary target. The >140-fold selectivity for DAPK1 over the wider kinase panel provides confidence that at working concentrations typically used to inhibit DAPK1 (e.g., 100-500 nM), the effects are unlikely to be due to off-target inhibition of kinases like Src or Met.

Section 3: Biological Context - The DAPK1 Signaling Pathway

DAPK1 does not operate in a vacuum. It is a central node in a complex network that translates external stresses into cellular decisions of life or death. TC-DAPK 6 allows for the precise interrogation of this pathway.

DAPK1 is activated by various signals, including death receptors (e.g., TNF-R, Fas) and cellular stress like ER stress.[1][3] Once active, it can trigger apoptosis through several mechanisms, such as phosphorylating p53, which in turn can induce the expression of pro-apoptotic genes like Bax.[3][8] Concurrently, DAPK1 can induce autophagy by phosphorylating Beclin 1, which disrupts its inhibitory interaction with Bcl-2 and allows the formation of autophagosomes.[2][3]

Caption: Simplified DAPK1 signaling pathways and the inhibitory action of TC-DAPK 6.

Section 4: Experimental Protocols for Researchers

The following protocols are designed to be self-validating systems, providing clear, actionable steps and explaining the causality behind key choices.

Protocol: In Vitro DAPK1 Kinase Activity Assay

This protocol describes a FRET-based assay to determine the IC₅₀ of TC-DAPK 6 against recombinant DAPK1. It is adapted from the principles of the Z'-LYTE™ kinase assay.[5][9][10]

Objective: To quantify the dose-dependent inhibition of DAPK1 by TC-DAPK 6.

Materials:

-

Recombinant Human DAPK1

-

Z'-LYTE™ Ser/Thr Peptide Substrate (or similar FRET peptide)

-

TC-DAPK 6

-

ATP Solution (10 mM)

-

Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

Development Reagent (Site-specific protease)

-

Stop Reagent

-

Anhydrous DMSO

-

384-well, low-volume, black assay plates

-

Fluorescence plate reader with filters for coumarin (Ex/Em ~400/445 nm) and fluorescein (Ex/Em ~400/520 nm)

Caption: Workflow for an in vitro DAPK1 kinase inhibition assay.

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of TC-DAPK 6 in 100% anhydrous DMSO.

-

Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create 4X the final desired concentrations. This minimizes the final DMSO concentration in the assay.

-

-

Reaction Setup (in a 384-well plate):

-

Add 2.5 µL of each TC-DAPK 6 dilution (or DMSO for vehicle controls) to the appropriate wells.

-

Prepare a master mix containing kinase buffer, recombinant DAPK1 (e.g., final concentration 2.5 µg/mL), and the FRET peptide substrate.[5]

-

Add 5 µL of the DAPK1/peptide master mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (to a final concentration of 10 µM). The final reaction volume is 10 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Expertise Insight: A 60-minute incubation is typically sufficient to achieve 20-40% substrate phosphorylation in control wells, which is the optimal window for measuring inhibition. This linear phase of the reaction ensures that inhibition is not underestimated due to substrate depletion.

-

-

Development Reaction:

-

Add 5 µL of Development Reagent (protease) to each well. This protease will cleave only the non-phosphorylated peptides, disrupting FRET.

-

Incubate at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Add 5 µL of Stop Reagent.

-

Read the plate on a fluorescence reader. Measure both the coumarin emission (donor) and fluorescein emission (acceptor).

-

-

Data Analysis:

-

Calculate the Emission Ratio (Coumarin/Fluorescein) for each well. A high ratio indicates cleavage (inhibition), while a low ratio indicates no cleavage (active kinase).

-

Plot the Emission Ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: Cellular Apoptosis Assay using Flow Cytometry

This protocol assesses the ability of TC-DAPK 6 to block apoptosis induced by an external stimulus (e.g., TNF-α) in a relevant cell line.

Objective: To determine if TC-DAPK 6 can protect cells from DAPK1-mediated apoptosis.

Materials:

-

HeLa or H9c2 cells

-

Complete cell culture medium

-

Apoptosis inducer (e.g., human TNF-α + Cycloheximide)

-

TC-DAPK 6

-

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Methodology:

-

Cell Plating:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

-

-

Inhibitor Pre-treatment:

-

Treat cells with varying concentrations of TC-DAPK 6 (e.g., 0, 100 nM, 500 nM, 1 µM) for 1-2 hours.

-

Causality Insight: Pre-incubation ensures the inhibitor has sufficient time to enter the cells and engage with its target (DAPK1) before the apoptotic stimulus is applied.

-

-

Apoptosis Induction:

-

Add the apoptosis inducer. For example, treat with TNF-α (e.g., 20 ng/mL) and a protein synthesis inhibitor like cycloheximide (CHX, 10 µg/mL) to sensitize the cells.

-

Include necessary controls: Untreated cells, cells with DMSO + inducer, cells with TC-DAPK 6 alone.

-

-

Incubation:

-

Incubate for a predetermined time (e.g., 6-12 hours) sufficient to induce a measurable apoptotic response in the positive control wells.

-

-

Cell Harvesting and Staining:

-

Gently collect all cells, including those in the supernatant (apoptotic cells often detach).

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant. A successful experiment will show a significant reduction in the percentage of early and late apoptotic cells in the wells treated with TC-DAPK 6 compared to the inducer-only control.

-

Section 5: Summary and Future Directions

TC-DAPK 6 is a well-characterized, potent, and selective ATP-competitive inhibitor of DAPK1. Its defined mechanism and favorable selectivity profile make it an indispensable tool for investigating DAPK1-mediated signaling pathways. Its utility has been demonstrated in reducing inflammation and oxidative stress in animal models of myocardial infarction and in mitigating effects in models of traumatic brain injury, highlighting its potential as a lead compound for further therapeutic development.[3][11]

Future research utilizing TC-DAPK 6 will likely focus on further elucidating the nuanced roles of DAPK1 in neurodegenerative disorders, refining its potential as an anti-inflammatory agent, and exploring its impact on tumor metastasis and chemoresistance. As a precise chemical probe, TC-DAPK 6 will continue to empower researchers to unravel the complexities of cellular life and death decisions.

Section 6: References

-

Death-associated protein kinase 1: a double-edged sword in health and disease. (2025). Frontiers in Pharmacology. [Link]

-

Gade, P., et al. (2016). Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy. International Journal of Biomedical and Advance Research. [Link]

-

UniProt Consortium. (2024). DAPK1 - Death-associated protein kinase 1 - Homo sapiens (Human). UniProt. [Link]

-

Kim, J. Y., et al. (2018). Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals. International Journal of Molecular Sciences, 19(11), 3508. [Link]

-

Pei, W., et al. (2014). DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death. Journal of Neuroscience, 34(19), 6546-6556. [Link]

-

ResearchGate. (n.d.). Targeting Death-Associated Protein Kinases for Treatment of Human Diseases: Recent Advances and Future Directions. Retrieved March 7, 2026, from [Link]

-

Okamoto, M., et al. (2009). Identification of Death-Associated Protein Kinases Inhibitors Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 52(22), 7323-7327. [Link]

Sources

- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TC-DAPK 6 | 315694-89-4 | MOLNOVA [molnova.com]

- 7. 死亡相关蛋白激酶(DAPK)抑制剂 The DAPK Inhibitor, also referenced under CAS 315694-89-4, controls the biological activity of DAPK. | Sigma-Aldrich [sigmaaldrich.com]

- 8. jneurosci.org [jneurosci.org]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to DAPK Inhibitor 13: IC50 Values, Selectivity, and Methodological Considerations for DAPK1 vs. DAPK3

This guide provides an in-depth technical analysis of DAPK inhibitor 13, a synthetic organic compound used in biomedical research. The focus is on its inhibitory potency (IC50) against two closely related serine/threonine kinases: Death-Associated Protein Kinase 1 (DAPK1) and Death-Associated Protein Kinase 3 (DAPK3 or ZIPK). We will dissect its selectivity profile, provide a detailed, field-proven protocol for determining IC50 values, and place these findings within the broader context of DAPK1 and DAPK3 signaling pathways.

Part 1: Inhibitor Potency and Selectivity Profile

DAPK inhibitor 13, also known as TC-DAPK 6, is an ATP-competitive inhibitor of the DAPK family.[1][2] Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Understanding the IC50 values for different kinases is crucial for designing experiments where specific pathway inhibition is desired.

Comparative IC50 Values: DAPK1 vs. DAPK3

The reported IC50 values demonstrate that DAPK inhibitor 13 is a potent inhibitor of both DAPK1 and DAPK3, with a discernible preference for DAPK1.[2][3]

| Kinase Target | Reported IC50 Value | ATP Concentration in Assay |

| DAPK1 | 69 nM | 10 µM |

| DAPK3 | 225 nM | 10 µM |

Table 1: Summary of reported IC50 values for DAPK inhibitor 13 against DAPK1 and DAPK3.[1][2]

Based on this data, DAPK inhibitor 13 exhibits approximately a 3.3-fold selectivity for DAPK1 over DAPK3. While often described as a pan-DAPK inhibitor, this selectivity can be exploited in cellular models with careful dose-selection, although achieving exclusive inhibition of DAPK1 in the presence of DAPK3 may be challenging.[4] The compound shows minimal activity against a wide panel of other kinases at concentrations up to 10 µM, highlighting its specificity for the DAPK family.

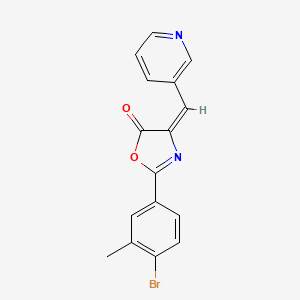

Chemical Structure

The chemical structure of DAPK inhibitor 13 is (4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one.[5]

Molecular Formula: C₁₆H₁₁BrN₂O₂[5] Molecular Weight: 343.17 g/mol [5]

Part 2: Methodological Framework for IC50 Determination

The trustworthiness of an IC50 value is directly dependent on the integrity of the experimental methodology. Modern in vitro kinase assays offer high sensitivity and reproducibility. Below, we outline a comprehensive workflow and a detailed protocol for determining the IC50 of an inhibitor like DAPK inhibitor 13.

IC50 Determination Workflow

The process of determining an IC50 value follows a logical progression from experimental setup to data analysis and interpretation.

Caption: Workflow for IC50 determination of a kinase inhibitor.

Principle of Luminescence-Based Kinase Assays

A widely adopted method for measuring kinase activity is the ADP-Glo™ Kinase Assay.[6] This assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to the kinase activity, making it an ideal platform for screening inhibitors.[6]

The process involves two steps:

-

Kinase Reaction: DAPK1 or DAPK3 enzyme phosphorylates a substrate using ATP, generating ADP.

-

ADP Detection: After the kinase reaction, remaining ATP is depleted. Subsequently, the ADP produced is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal.[6] The intensity of this light is measured by a luminometer.

Detailed Experimental Protocol: DAPK IC50 Determination

This protocol is adapted from established methodologies for DAPK kinase assays.[6] It is designed as a self-validating system with appropriate controls.

Materials:

-

Recombinant human DAPK1 or DAPK3 enzyme

-

Kinase substrate (e.g., a peptide like KKLNRTLSFAEPG for DAPK1)[7]

-

Adenosine triphosphate (ATP)

-

DAPK inhibitor 13

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Assay Reagents (Promega) or similar

-

384-well assay plates (low volume, white)

-

DMSO (for inhibitor dilution)

Step-by-Step Methodology:

-

Inhibitor Preparation (Dose-Response):

-

Causality: To determine the IC50, a range of inhibitor concentrations is required. A logarithmic serial dilution is standard.

-

Protocol: Prepare a 10-point, 3-fold serial dilution of DAPK inhibitor 13 in DMSO. A typical starting concentration might be 100 µM. Also prepare a DMSO-only control (representing 0% inhibition).

-

-

Reaction Setup (in a 384-well plate):

-

Causality: This setup includes controls to ensure the validity of the results. The "no enzyme" control measures background signal, while the "DMSO" control represents the maximum enzyme activity (100% activity).

-

Protocol:

-

Add 1 µL of serially diluted inhibitor or DMSO to the appropriate wells.

-

Add 2 µL of DAPK1/DAPK3 enzyme diluted in kinase buffer. (The optimal enzyme amount should be pre-determined via an enzyme titration experiment).[6]

-

Self-Validation: Include control wells with buffer instead of enzyme to measure background luminescence.

-

Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

-

-

-

Initiation of Kinase Reaction:

-

Causality: The reaction is initiated by providing the essential co-factor (ATP) and the substrate to be phosphorylated.

-

Protocol: Add 2 µL of a substrate/ATP mixture to all wells. The final ATP concentration should be near its Michaelis-Menten constant (Km) for the kinase, often around 10 µM for DAPK assays.

-

-

Reaction Incubation:

-

Protocol: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined during assay development to avoid substrate depletion.[8]

-

-

Signal Detection (ADP-Glo™ Method):

-

Causality: The kinase reaction must be stopped, and the signal developed. The ADP-Glo™ reagent stops the reaction by depleting unused ATP.[6]

-

Protocol:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

-

-

Data Analysis:

-

Protocol:

-

Subtract the average background signal ("no enzyme" control) from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the resulting sigmoidal curve using a four-parameter non-linear regression model to derive the IC50 value.[9]

-

-

Part 3: Signaling Pathways and Biological Context

The utility of DAPK inhibitor 13 lies in its ability to modulate cellular pathways governed by DAPK1 and DAPK3. While related, these kinases have distinct and overlapping roles in cellular physiology and pathology.[10][11]

DAPK1 Signaling Pathway

DAPK1 is a Ca²⁺/calmodulin-dependent serine/threonine kinase that acts as a critical regulator of cell death and autophagy.[10][12] Its activity is implicated in tumor suppression and neuronal cell death following ischemic events like stroke.[13][14]

Key DAPK1 Interactions:

-

Activation: DAPK1 can be activated by signals such as interferon-gamma (IFN-γ), TNF-α, and loss of cell adhesion.[14] Its activation is also regulated by dephosphorylation at Ser308 by phosphatases like PP2A.[14]

-

Apoptosis: It can directly phosphorylate the tumor suppressor p53, contributing to apoptosis.[13] In the context of stroke, DAPK1 is recruited to the NMDA receptor complex, where it phosphorylates the NR2B subunit, leading to excessive Ca²⁺ influx and excitotoxicity.[13][14]

-

Autophagy: DAPK1 promotes autophagy by phosphorylating Beclin-1 (BECN1), which disrupts its inhibitory binding to BCL2.[10] It can also influence the mTORC1 pathway via phosphorylation of TSC2.[10][15]

Caption: Key signaling interactions of the DAPK1 pathway.

DAPK3 (ZIPK) Signaling Pathway

DAPK3, also known as Zipper-Interacting Protein Kinase (ZIPK), is involved in apoptosis, smooth muscle contraction, and innate immunity.[6][16] Unlike DAPK1, its activity is independent of Ca²⁺/calmodulin.[17]

Key DAPK3 Functions:

-

Apoptosis & Cytoskeleton: DAPK3 can induce apoptosis when overexpressed and plays a role in cytoskeletal reorganization by phosphorylating the regulatory light chain of myosin II (MLC).[6][17]

-

Innate Immunity: Recent studies have identified DAPK3 as a crucial kinase for the activation of the STING pathway, which is essential for mounting an innate immune response against cytosolic DNA and driving anti-tumor immunity.[16]

-

Transcription and Translation: DAPK3 localizes to the nucleus and can interact with transcription factors like ATF4.[17] It is also involved in the interferon-gamma-activated inhibition of translation.[11]

-

Kinase Cascade: DAPK1 can phosphorylate and activate DAPK3, suggesting a hierarchical relationship where DAPK1 acts upstream of DAPK3 in certain signaling cascades.[10][11]

Caption: Overview of the DAPK3 (ZIPK) signaling pathway.

Conclusion

DAPK inhibitor 13 is a potent, ATP-competitive inhibitor with a clear, albeit modest, selectivity for DAPK1 (IC50 = 69 nM) over DAPK3 (IC50 = 225 nM). This technical guide provides the quantitative data and methodological framework necessary for researchers to confidently utilize this compound. The detailed protocol for IC50 determination emphasizes the principles of causality and self-validation, ensuring the generation of robust and reliable data. By understanding the distinct yet interconnected signaling pathways of DAPK1 and DAPK3, researchers can better design experiments to dissect their complex roles in apoptosis, autophagy, immunity, and cytoskeletal dynamics.

References

- Promega Corporation. DAPK3 Kinase Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]

- Gao, J., et al. (2016). DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies. Cell & Bioscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4957867/]

- UniProt Consortium. (2024). DAPK1 - Death-associated protein kinase 1 - Homo sapiens (Human). UniProtKB. [URL: https://www.uniprot.org/uniprot/P53355]

- National Center for Biotechnology Information. (2024). DAPK inhibitor 13. PubChem Compound Summary for CID 56694877. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56694877]

- Takahashi, M., et al. (2021). The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway. Nature Immunology. [URL: https://www.

- Gingras, S., et al. (2015). DAPK3 Suppresses Acini Morphogenesis and Is Required for Mouse Development. Cancer Research. [URL: https://aacrjournals.org/cancerres/article/75/3/549/64299/DAPK3-Suppresses-Acini-Morphogenesis-and-Is]

- Singh, P., et al. (2023). Death-associated protein kinase 1: a double-edged sword in health and disease. Frontiers in Molecular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2023.1205423/full]

- Wu, X., et al. (2019). DAPK3 is a positive regulator of STING signaling and some TLR pathways. ResearchGate. [URL: https://www.researchgate.

- Bialik, S., & Kimchi, A. (2009). DAPK1 (death-associated protein kinase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [URL: http://atlasgeneticsoncology.

- Singh, P., & Ravanan, P. (2016). Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy. Frontiers in Molecular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2016.00046/full]

- Lee, H., et al. (2020). Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/21/13/4593]

- Singh, Y., et al. (2023). Death-associated protein kinase 1 (DAPK1) inhibitors for the treatment of Alzheimer's disease. ResearchGate. [URL: https://www.researchgate.

- IUPHAR/BPS Guide to PHARMACOLOGY. DAPK inhibitor 13. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9422]

- Wikipedia. DAPK3. [URL: https://en.wikipedia.org/wiki/DAPK3]

- Sigma-Aldrich. DAPK Inhibitor. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/292850]

- MedChemExpress. TC-DAPK 6. [URL: https://www.medchemexpress.com/tc-dapk-6.html]

- Adooq Bioscience. TC-DAPK6. [URL: https://www.adooq.com/tc-dapk6.html]

- MedChemExpress. HS38. [URL: https://www.medchemexpress.com/hs38.html]

- Selleck Chemicals. TC-DAPK 6. [URL: https://www.selleckchem.com/products/tc-dapk-6.html]

- Reaction Biology. DAPK1 Kinase Assay Service. [URL: https://www.reactionbiology.com/service/dapk1-kinase-assay-hotspot]

- Bidinosti, M., et al. (2010). Cancer-Associated Loss-of-Function Mutations Implicate DAPK3 as a Tumor Suppressing Kinase. Cancer Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2832512/]

- MilliporeSigma. DAPK Inhibitor. [URL: https://www.emdmillipore.com/US/en/product/DAPK-Inhibitor,EMD_BIO-292850]

- United States Biological. DAPK3 (Death Associated Protein Kinase 3, ZIP, ZIPK) - Data Sheet. [URL: https://www.usbio.net/item/D0846-32]

- Al-Salahi, R., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415849/]

- Benchchem. TC-Dapk 6. [URL: https://www.benchchem.com/product/b1681956]

- MedChemExpress. Death associated protein kinase. [URL: https://www.medchemexpress.com/virtual-screening/dapk.html]

- Sigma-Aldrich. DAPK Inhibitor (CAS 315694-89-4). [URL: https://www.sigmaaldrich.com/US/en/product/mm/292850]

- Wang, J., et al. (2022). Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319808/]

- Cell Signaling Technology. DAPK3/ZIPK Antibody (#2928) Datasheet. [URL: https://www.cellsignal.com/products/primary-antibodies/dapk3-zipk-antibody/2928]

- Sino Biological. ZIP Kinase/DAPK3 General Information. [URL: https://www.sinobiological.com/resource/dapk3/protein]

- BenchChem. Measuring the IC50 of ASK1-IN-6: Application Notes and Protocols. [URL: https://www.benchchem.

- Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [URL: https://www.creative-bioarray.com/protocol/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay-412.htm]

- Celtarys. Biochemical assays for kinase activity detection. [URL: https://www.celtarys.com/drug-discovery/biochemical-assays-for-kinase-activity-detection/]

- Carlson, D. A., et al. (2013). Fluorescence Linked Enzyme Chemoproteomic Strategy for Discovery of a Potent and Selective DAPK1 and ZIPK Inhibitor. ACS Chemical Biology. [URL: https://www.researchgate.net/publication/256475762_Fluorescence_Linked_Enzyme_Chemoproteomic_Strategy_for_Discovery_of_a_Potent_and_Selective_DAPK1_and_ZIPK_Inhibitor]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. DAPK inhibitor 13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. DAPK inhibitor 13 | C16H11BrN2O2 | CID 56694877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. promega.ee [promega.ee]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uniprot.org [uniprot.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 16. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DAPK3/ZIPK Antibody (#2928) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

The Kinome-Wide Selectivity Profile of TC-DAPK 6: A Technical Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, achieving selectivity is paramount. The promiscuous nature of many kinase inhibitors, stemming from the highly conserved ATP-binding pocket across the kinome, presents a significant hurdle in developing safe and efficacious therapeutics. This technical guide provides an in-depth analysis of the selectivity profile of TC-DAPK 6, a potent inhibitor of Death-Associated Protein Kinase (DAPK), a family of serine/threonine kinases implicated in apoptosis, autophagy, and cancer.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of TC-DAPK 6's interactions with the human kinome, detailed methodologies for assessing kinase inhibitor selectivity, and insights into the critical signaling pathways governed by DAPK.

Introduction: The Critical Role of Kinase Selectivity and the Emergence of TC-DAPK 6

Protein kinases, comprising a superfamily of over 500 enzymes, are central regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. However, the structural similarity among kinase active sites necessitates a rigorous evaluation of an inhibitor's selectivity to minimize off-target effects and associated toxicities.[1]

Death-Associated Protein Kinases (DAPKs) are a family of Ca2+/calmodulin-regulated serine/threonine kinases that play a pivotal role in programmed cell death.[2] The DAPK family consists of five members: DAPK1, DAPK2, DAPK3 (also known as ZIPK), DRAK1, and DRAK2.[2] DAPK1, the most extensively studied member, is a key mediator of apoptotic and autophagic cell death pathways.[3][4] Its role as a tumor suppressor, often silenced in various cancers, has made it an attractive target for therapeutic reactivation. Conversely, its involvement in neuronal death in ischemic events highlights the need for potent and selective inhibitors in neuroprotective strategies.[5][6]

TC-DAPK 6 has emerged as a potent, ATP-competitive inhibitor with high affinity for DAPK1 and DAPK3.[2][7] Understanding its broader kinome-wide selectivity is crucial for its development as a chemical probe and a potential therapeutic agent. This guide will dissect the selectivity profile of TC-DAPK 6, providing the technical foundation for its application in research and drug discovery.

Quantitative Selectivity Profile of TC-DAPK 6

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective compound minimizes the potential for off-target effects, leading to a more favorable safety profile. The selectivity of TC-DAPK 6 has been evaluated against a panel of kinases, revealing a high degree of specificity for the DAPK family.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. DAPK1 | Reference |

| DAPK1 | 69 | 1 | [7] |

| DAPK3 | 225 | ~3.3 | [7] |

| p70S6K | >1000 | >14.5 | [7] |

| Panel of 48 other kinases (including Abl, AMPK, Chk1, Met, and Src) | >10,000 | >145 | [8] |

Table 1: Quantitative Selectivity Profile of TC-DAPK 6. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of TC-DAPK 6 for DAPK1 and DAPK3. The compound exhibits significantly lower potency against other kinases, highlighting its selective nature.

The data clearly indicates that TC-DAPK 6 is a highly selective inhibitor of DAPK1 and DAPK3. Its weak inhibition of p70S6K and negligible activity against a broad panel of 48 other kinases underscore its potential as a specific tool for interrogating DAPK signaling.

Methodologies for Determining Kinase Inhibitor Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity profile requires a multi-faceted approach, employing both biochemical and cell-based assays. This section details the principles and step-by-step protocols for key methodologies used to characterize compounds like TC-DAPK 6.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase. These assays are fundamental for determining potency (e.g., IC50) and for initial broad-panel screening.

The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the initial kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (containing the specific DAPK enzyme and its corresponding peptide substrate in kinase reaction buffer).

-

Add 0.5 µL of TC-DAPK 6 at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

-

Initiate the reaction by adding 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase activity assay.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and exert a functional effect.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay allows for the quantitative measurement of compound binding to a specific kinase in live cells.[9] The assay utilizes a kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site. When an inhibitor competes with the tracer for binding, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.[10]

Experimental Protocol: NanoBRET™ Target Engagement Assay

-

Cell Preparation:

-

Seed HEK293 cells transiently expressing the NanoLuc®-DAPK1 fusion protein into 96-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of TC-DAPK 6.

-

Add the test compound and the NanoBRET™ tracer to the cells. The tracer concentration should be at or near its EC50 for optimal assay window.

-

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and target engagement.

-

Lysis and Substrate Addition:

-

Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. The extracellular inhibitor prevents signal from any released NanoLuc® fusion protein from dead cells.

-

-

Data Acquisition: Measure the BRET signal (acceptor emission/donor emission) using a plate reader equipped for BRET measurements.

-

Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50.

Sources

- 1. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. DAPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

Therapeutic Potential of DAPK Inhibitor 13 in Alzheimer’s Disease: A Technical Guide

Executive Summary

Alzheimer’s disease (AD) drug development has historically suffered from a bifurcated approach, targeting either amyloid-beta (Aβ) plaques or neurofibrillary tau tangles in isolation. Recent molecular profiling has identified Death-associated protein kinase 1 (DAPK1) as a critical upstream node that bridges these two distinct pathological hallmarks 1[1]. As a calcium/calmodulin-dependent serine/threonine kinase, DAPK1 is aberrantly upregulated in AD brains, driving both amyloidogenic processing and tau hyperphosphorylation.

This technical guide explores the therapeutic potential of DAPK Inhibitor 13 (Compound 13), a highly potent, ATP-competitive oxazol-5-one derivative. By detailing the mechanistic rationale and providing self-validating preclinical workflows, this whitepaper serves as a comprehensive resource for drug development professionals seeking to evaluate pan-DAPK inhibitors in neurodegenerative models.

Mechanistic Rationale: The DAPK1-AD Axis

To understand the therapeutic value of DAPK Inhibitor 13, one must first map the causality of DAPK1's pathological signaling in the AD brain. DAPK1 does not merely respond to neurotoxicity; it actively propagates a feed-forward loop of neurodegeneration.

-

Aβ-Induced Activation: Extracellular Aβ42 oligomers stabilize DAPK1 protein levels via the molecular chaperone HSP90, leading to sustained kinase activation 2[2].

-

Amyloidogenic Feed-Forward Loop: Once active, DAPK1 directly binds to and phosphorylates the Amyloid Precursor Protein (APP) at the Thr668 residue. This specific phosphorylation event shifts APP processing toward the amyloidogenic pathway, increasing the secretion of toxic Aβ40 and Aβ42 3[3].

-

Tauopathy via Pin1 Inhibition: DAPK1 phosphorylates the prolyl isomerase Pin1 at Ser71, neutralizing its catalytic activity. Because active Pin1 normally facilitates the clearance of phosphorylated tau, its DAPK1-mediated inhibition directly results in the accumulation of hyperphosphorylated tau at multiple AD-related sites (Thr231, Ser262, Ser396) 2[2].

By inhibiting DAPK1, Compound 13 theoretically uncouples Aβ toxicity from tau hyperphosphorylation, halting the apoptotic cascade.

Caption: DAPK1 signaling axis in AD and the targeted intervention by DAPK Inhibitor 13.

Pharmacological Profile of DAPK Inhibitor 13

DAPK Inhibitor 13—chemically identified as (4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one—was discovered through structure-based virtual screening aimed at the DAPK1 ATP-binding pocket 4[4]. It belongs to a privileged class of oxazol-5-one derivatives that exhibit high-affinity pan-DAPK inhibition.

Table 1: Pharmacological Properties of Key Oxazol-5-one DAPK Inhibitors

| Compound | Chemical Name | Target | IC50 (nM) | MW ( g/mol ) | Preclinical Observations in AD Models |

| Compound 6 | (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one | DAPK1 | 69 | 276.29 | Reduces Aβ40/42 secretion; protects against tauopathy. |

| Compound 13 | (4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | Pan-DAPK | 253 | 343.17 | High-affinity pan-DAPK inhibition; broad neuroprotection potential 5[5]. |

Experimental Methodologies for Preclinical Validation

To rigorously evaluate DAPK Inhibitor 13, researchers must employ self-validating experimental systems. The following protocols are designed to establish direct causality between target engagement and phenotypic rescue.

Caption: Preclinical validation workflow for DAPK Inhibitor 13 with built-in self-validating controls.

Protocol 1: In Vitro Kinase Activity and Target Engagement

Causality Focus: Before moving to complex cellular models, it is imperative to confirm that Compound 13 directly inhibits DAPK1's catalytic activity rather than inducing non-specific downstream cellular effects. Self-Validation: This protocol utilizes a kinase-dead DAPK1 mutant (K42A) as a baseline control to ensure the luminescence signal is strictly dependent on active DAPK1.

-

Preparation: Express and purify the recombinant DAPK1 catalytic domain (WT) and the kinase-deficient DAPK1-K42A mutant.

-

Reaction Assembly: In a 384-well plate, combine 2 μM of recombinant DAPK1 with a synthetic DAPK substrate peptide (Km ≈ 9 μM).

-

Inhibitor Titration: Add DAPK Inhibitor 13 in a 10-point concentration gradient (10 nM to 10 μM). Incubate for 15 minutes at room temperature to allow active-site binding.

-

Initiation & Detection: Add ATP to initiate the kinase reaction. Incubate at 30°C for 30 minutes. Quantify the remaining unhydrolyzed ATP using a luciferase-based assay (e.g., Kinase-Glo).

-

Data Analysis: Calculate the IC50 using non-linear regression. The K42A mutant wells must show zero ATP depletion, validating the assay's specificity.

Protocol 2: Primary Neuron Model of Aβ Toxicity and Tauopathy

Causality Focus: Immortalized cell lines (e.g., SH-SY5Y) often feature deregulated kinase networks. Primary cortical neurons are strictly required here because they retain intact, endogenous APP processing and tau phosphorylation machinery, accurately reflecting AD pathophysiology. Self-Validation: All phosphorylated protein levels (p-Tau, p-APP) must be normalized to their respective total protein levels to prove that changes are due to kinase inhibition, not altered protein expression or cell death.

-

Cell Culture: Isolate primary cortical neurons from E18 mouse embryos. Culture for 14 Days In Vitro (DIV) to ensure synaptic maturity and robust baseline expression of Pin1 and Tau.

-

Pre-treatment: Treat neurons with 2 μM DAPK Inhibitor 13 or an equivalent volume of DMSO (vehicle) for 2 hours.

-

Validation Checkpoint: Transfect a parallel cohort with the DAPK1-K42A mutant. If Compound 13 is on-target, it will yield no additive protective effect in K42A-expressing cells.

-

-

Aβ Insult: Expose the cultures to 20 μM synthetic Aβ42 oligomers for 24 hours to induce tau dysregulation and apoptosis.

-

Lysate Harvesting & Western Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors. Probe for p-Pin1 (Ser71), p-Tau (Thr231, Ser262), p-APP (Thr668), and cleaved caspase-3. Normalize against Total Pin1, Total Tau, Total APP, and β-actin.

-

Secretome Analysis: Collect the conditioned media and quantify secreted human Aβ40 and Aβ42 using highly specific sandwich ELISAs to measure the compound's effect on amyloidogenic processing.

Conclusion

DAPK Inhibitor 13 represents a highly targeted pharmacological approach to dismantling the Aβ-Tau pathological axis in Alzheimer's disease. By directly inhibiting DAPK1, this compound has the theoretical capacity to simultaneously halt amyloidogenic APP processing, restore Pin1-mediated tau clearance, and prevent neuronal apoptosis. Utilizing the self-validating protocols outlined above will ensure high-fidelity preclinical data, accelerating the translation of pan-DAPK inhibitors into viable AD therapeutics.

References

- Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer's Disease.National Institutes of Health (PMC).

- Inhibition of death-associated protein kinase 1 attenuates the phosphorylation and amyloidogenic processing of amyloid precursor protein.Human Molecular Genetics.

- Death-associated protein kinase 1 mediates Aβ42 aggregation-induced neuronal apoptosis and tau dysregulation in Alzheimer's disease.International Journal of Biological Sciences.

- Structure-activity relationship of novel DAPK inhibitors identified by structure-based virtual screening.Bioorganic & Medicinal Chemistry.

- DAPK inhibitor 13 | C16H11BrN2O2 | CID 56694877.PubChem.

Sources

- 1. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Death-associated protein kinase 1 mediates Aβ42 aggregation-induced neuronal apoptosis and tau dysregulation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-activity relationship of novel DAPK inhibitors identified by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DAPK inhibitor 13 | C16H11BrN2O2 | CID 56694877 - PubChem [pubchem.ncbi.nlm.nih.gov]

TC-DAPK 6: Unraveling the ATP-Competitive Binding Affinity and Selectivity Profile of a Potent DAPK Inhibitor

Introduction

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that acts as a central node in cellular apoptosis and autophagy. While its baseline activity is essential for tumor suppression, the pathological hyperactivation of DAPK1 is a primary driver in ischemic injuries and neurodegenerative disorders, including Alzheimer's disease and epilepsy . As a Senior Application Scientist overseeing kinase inhibitor profiling, I frequently encounter the challenge of designing highly selective inhibitors for the highly conserved ATP-binding pocket of the kinome.

TC-DAPK 6 emerged from structure-based virtual screening as a breakthrough molecule . By precisely targeting the ATP-competitive site of DAPK1, it offers an unprecedented therapeutic window to halt DAPK-mediated neurodegeneration and apoptotic signaling . This technical whitepaper dissects the binding affinity, structural mechanism, and the rigorous experimental protocols required to validate TC-DAPK 6 in preclinical development.

Pharmacological Profile and Binding Affinity

The efficacy of a kinase inhibitor is defined not just by its potency, but by its selectivity. TC-DAPK 6 is an oxazolone derivative that exhibits nanomolar affinity for DAPK1 and its closely related family member, DAPK3 (also known as ZIPK).

Table 1: Quantitative Binding & Selectivity Profile of TC-DAPK 6

| Pharmacological Parameter | Value / Observation | Assay Condition / Notes |

| Target Mechanism | ATP-Competitive Inhibitor | Binds the kinase catalytic cleft |

| IC50 (DAPK1) | 69 nM | 10 µM ATP, 2.6 µg/mL recombinant DAPK1 |

| IC50 (DAPK3) | 225 nM | 10 µM ATP, 1.5 mg/mL recombinant DAPK3 |

| Kinome Selectivity | >10 µM for 48 other kinases | Includes Abl, AMPK, Chk1, Met, and Src |

| Solubility (In Vitro) | 18.67 mg/mL (67.57 mM) | In DMSO (requires ultrasonic warming) |

Mechanistic Deep Dive: The ATP-Competitive Site

Kinase domains share a highly conserved architecture featuring an N-terminal lobe, a C-terminal lobe, and a deep catalytic cleft where ATP binds. TC-DAPK 6 achieves its remarkable selectivity by exploiting the unique topography of DAPK1's hinge region.

When calcium/calmodulin binds to DAPK1, it relieves the enzyme's autoinhibition, opening the catalytic cleft. TC-DAPK 6 acts by occupying the nucleobase-binding position within this cleft. By forming critical hydrogen bonds with the hinge region residues, it sterically occludes ATP from entering the pocket. Without ATP, DAPK1 cannot transfer the γ-phosphate to downstream substrates like p53, Tau, or the Amyloid Precursor Protein (APP) .

Figure 1: DAPK1 signaling pathway and the mechanism of ATP-competitive inhibition by TC-DAPK 6.

Experimental Methodologies: Validating ATP-Competitive Inhibition

In drug development, generating a static IC50 value is only the first step. To definitively prove that TC-DAPK 6 is an ATP-competitive inhibitor, the assay must be designed as a self-validating system. If the compound competes directly with ATP, its apparent IC50 will shift linearly as the concentration of ATP increases—a relationship mathematically defined by the Cheng-Prusoff equation.

Below is our standardized, field-proven methodology for validating the binding affinity and mechanism of TC-DAPK 6 using a FRET-based kinase assay .

Protocol: FRET-Based Kinase Assay & ATP Titration

Step 1: Buffer Preparation and Optimization Prepare the assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, and 0.5% DMSO. Causality Check: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical. It prevents the hydrophobic TC-DAPK 6 molecules from forming non-specific colloidal aggregates or adhering to the microplate walls, ensuring the calculated IC50 reflects true molecular binding affinity rather than an artifact of compound insolubility.

Step 2: Enzyme-Substrate Complex Assembly Dilute recombinant human DAPK1 to a final concentration of 2.6 µg/mL in the assay buffer. Add 1 mM of the specific Ser/Thr 13 peptide substrate. Incubate at room temperature for 10 minutes to allow equilibration.

Step 3: Inhibitor Titration Prepare a 10-point serial dilution of TC-DAPK 6 ranging from 0.1 nM to 10 µM. Add the inhibitor to the enzyme-substrate mixture and pre-incubate for 15 minutes. This pre-incubation ensures the inhibitor fully occupies the ATP-binding pocket before the enzymatic reaction begins.

Step 4: ATP Initiation & Competitiveness Validation To determine the baseline IC50, initiate the reaction by adding 10 µM ATP. Causality Check: Why exactly 10 µM? This concentration is typically near the Michaelis constant ( Km ) for ATP in DAPK1. Assaying at the Km provides the optimal dynamic range and sensitivity to detect both competitive and non-competitive inhibitors. Self-Validating Step: To definitively prove ATP-competitiveness, run parallel assays where the ATP concentration is varied across a gradient (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

Step 5: Data Acquisition and Lineweaver-Burk Analysis Measure the FRET signal (coumarin/fluorescein emission ratio) after a 1-hour incubation. Plot the reaction velocity data using a Lineweaver-Burk plot (1/v vs. 1/[S]). For TC-DAPK 6, the lines from different inhibitor concentrations will intersect at the y-axis, demonstrating that Vmax remains constant while the apparent Km increases—the undeniable hallmark of true ATP-competitive inhibition.

Figure 2: Experimental workflow for validating TC-DAPK 6 ATP-competitive binding affinity.

Translational Applications

The precise ATP-competitive nature of TC-DAPK 6 makes it an invaluable tool for translational research. By selectively shutting down DAPK1, researchers have demonstrated significant reductions in the amyloidogenic processing of APP and Tau phosphorylation in Alzheimer's disease models . Furthermore, its ability to modulate calcium-induced excitotoxicity positions it as a leading candidate for mitigating epileptic seizures and ischemic stroke damage in vivo .

References

-

Okamoto M, et al. "Identification of death-associated protein kinases inhibitors using structure-based virtual screening." Journal of Medicinal Chemistry, 2009. URL:[Link]

-

Kim BM, et al. "Inhibition of death-associated protein kinase 1 attenuates the phosphorylation and amyloidogenic processing of amyloid precursor protein." Human Molecular Genetics, 2016. URL:[Link]

-

Gan CL, et al. "Inhibition of Death-associated Protein Kinase 1 protects against Epileptic Seizures in mice." International Journal of Biological Sciences, 2021. URL:[Link]

The Mechanistic Duality of DAPK1: Navigating Tumor Suppression and Targeted Inhibition

Executive Summary

Death-Associated Protein Kinase 1 (DAPK1) is a 160 kDa calcium/calmodulin-regulated serine/threonine kinase that sits at the critical intersection of cellular survival and programmed cell death. Traditionally characterized as a robust tumor suppressor, DAPK1 orchestrates both Type I (caspase-dependent apoptosis) and Type II (caspase-independent autophagy) cell death pathways. However, modern oncology has uncovered a paradox: in specific genetic landscapes—most notably p53-mutant cancers—DAPK1 is hijacked to promote tumor growth. This whitepaper dissects the molecular mechanisms of DAPK1, explains the rationale behind its targeted inhibition, and provides self-validating experimental workflows for drug development professionals.

The Canonical Role of DAPK1 in Tumor Suppression

In healthy physiological contexts, DAPK1 acts as a sentinel against oncogenic transformation. Its activation is tightly controlled by the binding of Calcium/Calmodulin (Ca2+/CaM), which relieves auto-inhibition and unleashes its kinase domain 1[1].

Once active, DAPK1 suppresses tumorigenesis through two primary axes:

-

Autophagy Induction: DAPK1 directly phosphorylates Beclin-1 at the Thr119 residue within its BH3 domain. This critical modification forces Beclin-1 to dissociate from its inhibitors (Bcl-2/Bcl-XL), thereby nucleating the autophagosome 2[2]. Furthermore, DAPK1 activates Protein Kinase D (PKD), which subsequently activates VPS34 to drive autophagic flux 3[3].

-

Apoptosis Activation: DAPK1 phosphorylates the master tumor suppressor p53, enhancing its transcriptional activity toward pro-apoptotic genes, while simultaneously inhibiting the oncogenic prolyl isomerase Pin1 4[4].

Because of these functions, DAPK1 expression is frequently lost in various malignancies (e.g., cervical and bladder cancers) via promoter hypermethylation 5[5].

Fig 1. DAPK1 signaling network mediating apoptosis and autophagy via downstream effectors.

The Paradox: Why Inhibit a Tumor Suppressor?

If DAPK1 is a tumor suppressor, the concept of DAPK1 inhibition seems counterintuitive. However, as an application scientist evaluating targeted therapies, it is crucial to recognize that kinase signaling is highly context-dependent.

In cancers harboring p53 mutations—such as Triple-Negative Breast Cancer (TNBC)—the canonical apoptotic pathway is severed. In this altered genetic landscape, DAPK1 undergoes a functional inversion, promoting cancer cell growth via the hyperactivation of the mTOR/S6K survival pathway 4[4].

Consequently, targeted inhibition of DAPK1 yields profound anti-tumor effects in these specific subtypes. Studies have demonstrated that DAPK1 knockdown or pharmacological inhibition suppresses the growth of TNBC cell lines (HCC1143, HCC1937, HCC1954) by an astonishing 80–90% 6[6]. Furthermore, DAPK1 acts as an upstream activator of ZIP kinase (DAPK3), an enzyme critically required for the survival of prostate, colon, and lung cancers. Inhibiting DAPK1 effectively starves these tumors of essential ZIPK activity 6[6].

Self-Validating Experimental Methodologies

To rigorously evaluate DAPK1 inhibitors in preclinical models, researchers must avoid common analytical pitfalls. A frequent error in autophagy research is misinterpreting a static increase in LC3-II protein as "autophagy induction," when it may actually represent a pathological blockade of lysosomal degradation.

To ensure scientific integrity, the following protocol utilizes a self-validating system that multiplexes DAPK1 inhibition with a functional lysosomal blockade to measure true autophagic flux, alongside orthogonal apoptotic readouts.

Protocol: Assessing Autophagic Flux and Apoptosis Post-DAPK1 Inhibition

Step 1: Cell Culture & Genetic Stratification Seed p53-mutant TNBC cells (e.g., HCC1143) and p53-Wild Type control cells in 6-well plates at 70% confluency. Causality: Stratifying by p53 status isolates the context-dependent oncogenic role of DAPK1 from its canonical tumor-suppressive role.

Step 2: Targeted Inhibition & Control Establishment Treat experimental cohorts with a specific DAPK1 small molecule inhibitor (or siRNA) for 24-48 hours. Include a vehicle (DMSO) negative control and a Rapamycin (mTOR inhibitor) positive control for baseline autophagy induction.

Step 3: Autophagic Flux Blockade (The Validation Step) Four hours prior to harvest, spike a subset of both the DAPK1-inhibited and control wells with 100 nM Bafilomycin A1 (BafA1). Causality: BafA1 is a V-ATPase inhibitor that neutralizes lysosomal pH, preventing autophagosome degradation. The quantitative difference in LC3-II levels between BafA1-treated and untreated cells (ΔLC3-II) represents the true autophagic flux. Because DAPK inhibition suppresses autophagy [[7]](7], the ΔLC3-II should collapse in treated cohorts.

Step 4: Protein Extraction & Target Engagement Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting for LC3-I/II, p62 (SQSTM1), Cleaved Caspase-3, and p-Beclin-1 (Thr119). Causality: Monitoring the hypophosphorylation of Beclin-1 at Thr119 confirms direct target engagement of the DAPK1 inhibitor 8[8].

Step 5: Orthogonal Apoptosis Validation Harvest parallel cohorts for Annexin V-FITC / Propidium Iodide (PI) staining. Analyze via flow cytometry to differentiate early apoptosis (Annexin V+/PI-) from late necrosis (Annexin V+/PI+).

Fig 2. Self-validating experimental workflow for assessing DAPK1 inhibition and autophagic flux.

Quantitative Data Interpretation

When executing the protocol above on p53-mutant TNBC cell lines, drug development professionals should expect a distinct quantitative shift. Successful DAPK1 inhibition will suppress autophagic survival mechanisms while triggering massive apoptotic cell death.

Table 1: Expected Quantitative Matrix of Cellular Markers Post-DAPK1 Inhibition in p53-Mutant TNBC

| Experimental Condition | Target Engagement: p-Beclin-1 (Thr119) | True Autophagic Flux (ΔLC3-II) | p62 (SQSTM1) Degradation | Cleaved Caspase-3 (Apoptosis) | Cell Viability |

| Vehicle Control | Baseline | Moderate | Baseline | Undetectable | 100% |

| DAPK1 Inhibitor | Suppressed | Significantly Reduced | Accumulated | High | ~10-20% |

| Rapamycin (Pos. Ctrl) | Elevated | Highly Elevated | Degraded | Undetectable | ~80% |

| DAPK1 Inh. + BafA1 | Suppressed | Blocked (Zero Flux) | Highly Accumulated | High | <10% |

Data Interpretation Note: The accumulation of p62 confirms that the reduction in LC3-II flux is due to true autophagy suppression, rather than accelerated lysosomal clearance.

Translational Outlook

DAPK1 is a quintessential double-edged sword in oncology 3[3]. While gene therapy approaches aim to restore DAPK1 expression in epigenetically silenced, p53-wild-type tumors, the development of highly specific small-molecule DAPK1 inhibitors represents a massive opportunity for precision medicine in p53-mutant breast, prostate, and lung cancers. By deploying rigorous, self-validating assays to measure autophagic flux and apoptotic crosstalk, researchers can confidently advance DAPK1 inhibitors from the bench to clinical evaluation.

References

- DAPK1 – Knowledge and References. Taylor & Francis.

- Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy. Frontiers in Cell and Developmental Biology.

- Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer's Disease. PMC / NIH.

- The Role of DAPK1 in the Cell Cycle Regulation of Cervical Cancer Cells and in Response to Topotecan. Journal of Cancer.

- The role of interaction between autophagy and apoptosis in tumorigenesis (Review). Spandidos Publications.

- Crosstalk between Autophagy and Apoptosis: Potential and Emerging Therapeutic Targets for Cardiac Diseases. PMC / NIH.

- Death-associated protein kinase 1: a double-edged sword in health and disease. Frontiers.

- Autophagy as a therapeutic target in cancer. PMC / NIH.

Sources

- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 4. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of DAPK1 in the Cell Cycle Regulation of Cervical Cancer Cells and in Response to Topotecan [jcancer.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Autophagy as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk between Autophagy and Apoptosis: Potential and Emerging Therapeutic Targets for Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reconstitution and In Vitro Application of TC-DAPK 6 for Cell Culture Assays

Introduction & Mechanistic Overview

TC-DAPK 6 is a highly potent, ATP-competitive inhibitor of Death-Associated Protein Kinase (DAPK), exhibiting pronounced selectivity for DAPK1 (IC₅₀ = 69 nM) and DAPK3 (IC₅₀ = 225 nM) in the presence of 10 μM ATP[1]. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that acts as a positive mediator of apoptosis and is heavily implicated in neurodegenerative disorders (such as Parkinson's disease) and cancer cell reprogramming[2].

In cell culture models, TC-DAPK 6 is utilized to block DAPK1-mediated downstream events, such as the hyperphosphorylation of α-synuclein[2] and the suppression of neural differentiation in glioblastoma cells[3]. Understanding the physicochemical limitations of this compound—specifically its insolubility in aqueous environments and sensitivity to moisture—is critical for generating reproducible in vitro data.

Fig 1: DAPK1 signaling pathway and targeted inhibition by TC-DAPK 6.

Physicochemical Profile & Solubility Data

TC-DAPK 6 requires strict handling protocols due to its hydrophobic nature. It is completely insoluble in water and ethanol, making Dimethyl Sulfoxide (DMSO) the mandatory primary solvent[4].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (4Z)-2-[(E)-2-Phenylethenyl)-4-(3-pyridinylmethylene)-5(4H)-oxazolone |

| CAS Number | 315694-89-4 |

| Molecular Weight | 276.29 g/mol |

| Formula | C₁₇H₁₂N₂O₂ |

| Target Selectivity | DAPK1 (IC₅₀ = 69 nM), DAPK3 (IC₅₀ = 225 nM) |

Table 2: Solubility Limits

| Solvent | Maximum Solubility | Condition Requirements |

| DMSO | 18.67 mg/mL (67.57 mM) | Fresh/Anhydrous, Ultrasonic, Warming [1.1] |

| Water | Insoluble | N/A |

| Ethanol | Insoluble | N/A |

Master Stock Preparation Protocol (10 mM)

To standardize downstream assays, we recommend preparing a 10 mM Master Stock in anhydrous DMSO.

Table 3: 10 mM Stock Solution Dilution Guide

| Mass of TC-DAPK 6 Powder | Volume of Anhydrous DMSO Required |

| 1 mg | 361.9 µL |

| 5 mg | 1.810 mL |

| 10 mg | 3.619 mL |

Step-by-Step Reconstitution Methodology

-

Thermal Equilibration: Remove the lyophilized TC-DAPK 6 vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30 minutes before breaking the seal.

-

Causality Insight: TC-DAPK 6 and DMSO are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder. The introduction of water alters the dielectric constant of the microenvironment, drastically reducing the compound's solubility and causing irreversible precipitation.

-

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) directly to the vial[1].

-

Causality Insight: Using older, moisture-contaminated DMSO will result in a cloudy suspension that cannot be fully dissolved. Always use a newly opened septum-sealed DMSO bottle.

-

-

Mechanical and Thermal Dissociation: Vortex the vial vigorously for 60 seconds. Because TC-DAPK 6 initially forms a suspended solution, place the vial in an ultrasonic water bath for 5–10 minutes, and gently warm to 37°C[5].

-

Causality Insight: The crystalline lattice of TC-DAPK 6 is highly stable. It requires both mechanical energy (ultrasonication to break apart aggregates) and thermal energy (warming to increase kinetic solubility) to fully dissociate into the solvent matrix. The solution is ready only when it appears completely clear and free of micro-particulates under a light source.

-

-

Aliquot Generation: Divide the clear 10 mM stock into single-use aliquots (e.g., 10–20 µL) in opaque or amber microcentrifuge tubes to protect from light degradation. Store immediately at -80°C[1].

-

Causality Insight: Repeated freeze-thaw cycles degrade the oxazolone core of the compound and introduce condensation. Single-use aliquots ensure that every assay utilizes a structurally intact, fully active inhibitor.

-

In Vitro Cell Culture Assay Protocol

When applying TC-DAPK 6 to live cells (e.g., U251 glioblastoma cells or dopaminergic neurons), the transition from a 100% DMSO stock to an aqueous culture medium must be managed carefully to prevent compound crash-out and solvent toxicity[3].

Fig 2: Step-by-step workflow for TC-DAPK 6 reconstitution and cell culture application.

Step-by-Step Assay Methodology

-

Media Preparation: Pre-warm the appropriate cell culture media (e.g., DMEM/F12 supplemented with necessary growth factors) to 37°C.

-

Intermediate Dilution (Self-Validating Step): Thaw a single 10 mM aliquot at room temperature. Dilute the stock 1:100 in sterile PBS or serum-free base media to create a 100 µM intermediate solution . Mix thoroughly by pipetting.

-

Causality Insight: Direct addition of a highly concentrated DMSO stock into a large volume of aqueous media causes "solvent shock," leading to localized precipitation of the hydrophobic drug before it can disperse. An intermediate dilution ensures a gradual reduction of the solvent gradient, keeping the drug in solution. Self-Validation: If the intermediate solution turns cloudy, the compound has precipitated; discard and use a fresh aliquot with warmer media.

-

-

Final Treatment: Add the intermediate solution to the experimental cell culture plates to achieve the final working concentration. For DAPK1 inhibition, effective in vitro concentrations typically range from 100 nM to 1000 nM [3].

-

Causality Insight: Ensure the final concentration of DMSO in the cell culture never exceeds 0.1% (v/v) . Higher DMSO concentrations induce solvent-mediated cytotoxicity and alter membrane permeability, which will confound the apoptotic and kinase-inhibition readouts intended for the assay.

-

-

Incubation & Analysis: Incubate the treated cells for the required experimental duration (e.g., 24–72 hours). Proceed with downstream analysis, such as Western blotting for target substrates (e.g., pS129-synuclein) or immunofluorescence[2].

Storage & Stability Guidelines

To maintain the biological activity of TC-DAPK 6, adhere strictly to the following storage parameters[1]:

-

Solid Powder: Store at -20°C for up to 3 years, or 4°C for up to 2 years. Keep desiccated.

-

Liquid Stock (in DMSO): Store at -80°C for up to 6 months, or -20°C for up to 1 month. Protect from light and moisture.

References

-

Life Technologies (India). "TC-DAPK 6 | MedChemExpress - Life Technologies (India)." LifeTechIndia. Available at:[Link]

-

Su, P., et al. "PTBP1 knockdown promotes neural differentiation of glioblastoma cells through UNC5B receptor." Theranostics, 2022. Available at:[Link]

-

Wang, Y., et al. "MicroRNA-26a/Death-associated protein kinase 1 signaling induces synucleinopathy and dopaminergic neuron degeneration in Parkinson's disease." National Institutes of Health (PMC), 2021. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. MicroRNA-26a/Death-associated protein kinase 1 signaling induces synucleinopathy and dopaminergic neuron degeneration in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTBP1 knockdown promotes neural differentiation of glioblastoma cells through UNC5B receptor [thno.org]

- 4. selleckchem.com [selleckchem.com]

- 5. lifetechindia.com [lifetechindia.com]

protocol for treating HeLa cells with DAPK inhibitor 13

Application Note: Targeted Inhibition of Death-Associated Protein Kinase 1 (DAPK1) in HeLa Cells Using DAPK Inhibitor 13

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Experimental Protocol & Technical Guide.

Executive Summary & Mechanistic Background

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin (Ca2+/CaM)-regulated serine/threonine kinase that functions as a critical mediator of apoptosis, autophagy, and tumor suppression[1]. Historically, DAPK1 holds a unique biological connection to HeLa cells (human cervical adenocarcinoma); the kinase was originally identified through an unbiased genetic screen of an antisense cDNA expression library derived from HeLa cells undergoing γ-interferon (IFN-γ)-mediated cell death[1].

Because DAPK1 acts as a central signal transducer in pro-apoptotic pathways, targeted inhibition of this kinase is a major focus in preventing excitotoxicity, ischemia-induced cell death, and neurodegeneration[2]. DAPK Inhibitor 13 (an oxazalone derivative) is a highly selective, ATP-competitive small molecule that blocks DAPK1 catalytic activity[3].

Causality in Experimental Design: To effectively study DAPK1 inhibition, researchers must account for the kinase's autoregulatory mechanisms. DAPK1 autophosphorylates at the Ser308 residue to inhibit its own activity; full activation requires both dephosphorylation of Ser308 and CaM binding[2]. Therefore, applying an ATP-competitive inhibitor like Inhibitor 13 will paradoxically suppress this autophosphorylation. In this protocol, we leverage pSer308 as a direct, self-validating pharmacodynamic biomarker to confirm target engagement inside the HeLa cell model.

Fig 1. DAPK1 signaling cascade and targeted disruption by DAPK Inhibitor 13.

Quantitative Pharmacological Profile

Before initiating cell culture workflows, it is vital to understand the biochemical constraints of the inhibitor. While the cell-free IC50 is in the nanomolar range, cellular assays require micromolar dosing to overcome the highly competitive intracellular ATP environment (~1-5 mM).

Table 1: Pharmacological Profile of DAPK Inhibitor 13

| Target Kinase | IC50 (In Vitro) | Selectivity | Mechanism of Action |

| DAPK1 | 69 nM | High | ATP-competitive inhibition[4] |

| DAPK3 (ZIPK) | 225 nM | Moderate | ATP-competitive inhibition[4] |

| Off-targets (48 kinases) | > 10 µM | Minimal | N/A (No significant inhibition)[4] |

Experimental Protocol: Self-Validating HeLa Cell Workflow

The following protocol is engineered to ensure robust cell health, precise target engagement, and verifiable data outputs.

Fig 2. Self-validating experimental workflow for DAPK Inhibitor 13 treatment in HeLa cells.

Step 1: Reagent Preparation and Storage

-

Reconstitution: Dissolve DAPK Inhibitor 13 in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

-

Storage Causality: Aliquot the stock into single-use volumes and store at -20°C under inert gas (e.g., argon or nitrogen) if possible. Why? The oxazalone ring structure of the inhibitor is susceptible to hydrolysis and degradation upon repeated freeze-thaw cycles[4]. Stock solutions are stable for up to 6 months under these conditions[4].

Step 2: HeLa Cell Culture and Seeding

-

Culture HeLa cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Seeding Density: Seed cells at 1×104 cells/well in a 96-well plate (for viability assays) or 3×105 cells/well in a 6-well plate (for Western blot lysates).

-

Incubation Causality: Incubate overnight at 37°C in a 5% CO2 atmosphere. Why? This allows cells to adhere and re-enter the exponential (log) growth phase. DAPK1 expression and basal phosphorylation dynamics are most stable and reproducible during log-phase growth[5].

Step 3: Inhibitor Treatment & Apoptotic Induction

-

Dose-Response Preparation: Prepare working concentrations of DAPK Inhibitor 13 (0.1 µM, 1.0 µM, 5.0 µM, and 10.0 µM) by diluting the 10 mM stock into pre-warmed complete DMEM.

-

Vehicle Control (Critical): Ensure the final DMSO concentration is normalized across all wells and does not exceed 0.1% (v/v). Why? DMSO concentrations above 0.1% can induce spontaneous cytotoxicity and alter baseline autophagic flux in HeLa cells, confounding the DAPK1-specific readout.

-

Apoptotic Challenge: To observe the protective effect of DAPK1 inhibition, co-treat the cells with an apoptosis inducer known to trigger DAPK1 pathways in HeLa cells, such as Topotecan (500 nM) or IFN-γ[1][5].

-

Incubate for 24 to 48 hours depending on the downstream assay.